molecular formula C40H66N8O10 B14226829 L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine CAS No. 628725-55-3

L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine

Cat. No.: B14226829
CAS No.: 628725-55-3
M. Wt: 819.0 g/mol
InChI Key: WFTKYNQIBAMZKS-PTPVHNRNSA-N
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Description

L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine is a nonapeptide composed of nine amino acids: leucine, alanine, serine, valine, and phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by extraction and purification.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications, particularly at the side chains of amino acids like serine and phenylalanine.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Use of specific amino acid derivatives and coupling reagents.

Major Products Formed

    Hydrolysis: Individual amino acids or shorter peptide fragments.

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced peptide with modified disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine has several scientific research applications:

    Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

    Pharmacology: Investigating potential therapeutic effects and drug delivery systems.

    Materials Science: Developing peptide-based materials with specific properties.

    Medicine: Exploring its role in disease mechanisms and potential as a biomarker.

Mechanism of Action

The mechanism of action of L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.

    Semaglutide: A polypeptide used as an agonist of glucagon-like peptide-1 receptors for treating type 2 diabetes.

    L-Alanyl-L-phenylalanine: An endogenous metabolite with various biological roles.

Uniqueness

L-Leucyl-L-alanyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-valyl-L-phenylalanine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its nonapeptide structure allows for diverse interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

628725-55-3

Molecular Formula

C40H66N8O10

Molecular Weight

819.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C40H66N8O10/c1-20(2)16-27(41)35(52)43-24(9)33(50)42-25(10)34(51)46-30(19-49)37(54)44-28(17-21(3)4)36(53)47-32(23(7)8)39(56)48-31(22(5)6)38(55)45-29(40(57)58)18-26-14-12-11-13-15-26/h11-15,20-25,27-32,49H,16-19,41H2,1-10H3,(H,42,50)(H,43,52)(H,44,54)(H,45,55)(H,46,51)(H,47,53)(H,48,56)(H,57,58)/t24-,25-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

WFTKYNQIBAMZKS-PTPVHNRNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Origin of Product

United States

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